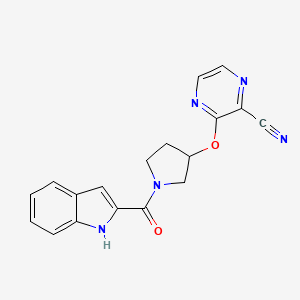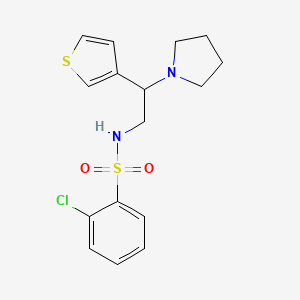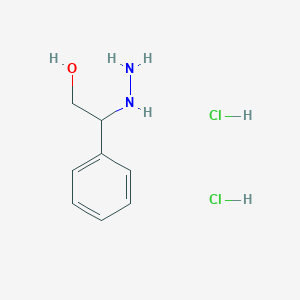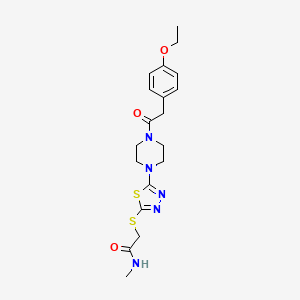
1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine
描述
1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine is a compound that belongs to the class of hydrazines It features a tetrahydrothiophene ring with a dioxido group and a phenylhydrazine moiety
准备方法
The synthesis of 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine typically involves the reaction of 1,1-dioxidotetrahydrothiophene with phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.
化学反应分析
1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxido group to a sulfide.
Substitution: The phenylhydrazine moiety can undergo substitution reactions with various electrophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine can be compared with other similar compounds, such as:
1,1-dioxidotetrahydrothien-3-ylamine: This compound has a similar tetrahydrothiophene ring but lacks the phenylhydrazine moiety.
1,1-dioxidotetrahydrothien-3-ylmethylamine: This compound features a methylamine group instead of the phenylhydrazine moiety.
1,1-dioxidotetrahydrothien-3-ylsulfonamide: This compound contains a sulfonamide group instead of the phenylhydrazine moiety. The uniqueness of this compound lies in its specific combination of the tetrahydrothiophene ring with a dioxido group and a phenylhydrazine moiety, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-1-phenylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-12(9-4-2-1-3-5-9)10-6-7-15(13,14)8-10/h1-5,10H,6-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJGCXOUKCMHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/new.no-structure.jpg)



![3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B2684637.png)



![4-butyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2684643.png)


